molecular formula C20H26N2OS B2612440 2,5-DIMETHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE CAS No. 1428351-98-7

2,5-DIMETHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE

Cat. No.: B2612440
CAS No.: 1428351-98-7
M. Wt: 342.5
InChI Key: QCCVIFAAAHIAHH-UHFFFAOYSA-N
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Description

2,5-DIMETHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE is a complex organic compound that features a thiophene ring, a piperidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the benzamide group. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

2,5-DIMETHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-DIMETHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

2,5-dimethyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-15-5-6-16(2)18(14-15)20(23)21-9-12-22-10-7-17(8-11-22)19-4-3-13-24-19/h3-6,13-14,17H,7-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCVIFAAAHIAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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